

The Discovery and Synthesis of Gid4-IN-1: A Technical Whitepaper

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Compound of Interest

Compound Name: *Gid4-IN-1*

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Introduction

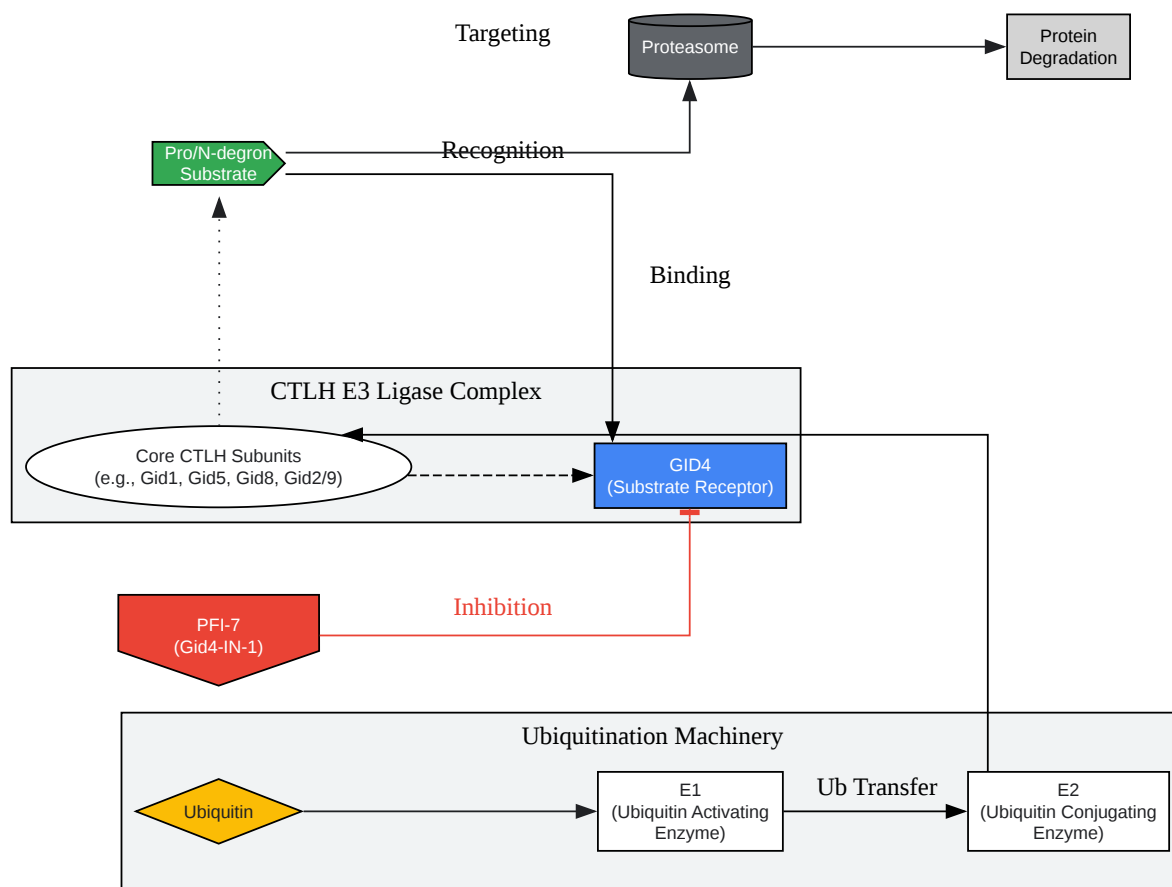
The targeted degradation of proteins via the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key component of this system is the E3 ubiquitin ligase, which provides substrate specificity. The Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor subunit of the human C-terminal to LisH (CTLH) E3 ligase complex, has garnered significant interest as a potential target for novel therapeutic development. GID4 recognizes proteins with N-terminal proline degrons (Pro/N-degrons), marking them for ubiquitination and subsequent degradation.^{[1][2][3]} This whitepaper provides an in-depth technical guide to the discovery and synthesis of a potent and selective chemical probe for GID4. While the prompt specified "**Gid4-IN-1**", the publicly available scientific literature extensively documents the discovery and synthesis of a key GID4 chemical probe designated as PFI-7. It is highly probable that "**Gid4-IN-1**" is an alternative or internal designator for PFI-7 or a closely related analog. Therefore, this document will focus on the discovery and synthesis of PFI-7 and its associated compounds.

The GID4 Signaling Pathway and the Role of Inhibitors

GID4 is an integral part of the multi-subunit CTLH E3 ubiquitin ligase complex.^{[4][5]} In yeast, the GID complex is involved in the degradation of gluconeogenic enzymes in response to

glucose levels.[2] In humans, the CTLH complex and GID4 are implicated in a broader range of cellular processes, including the regulation of transcription factors like HBP1.[2] The core function of GID4 is to act as a receptor for proteins bearing a Pro/N-degron, thereby recruiting them to the CTLH complex for ubiquitination by an associated E2 ubiquitin-conjugating enzyme.[6][7] This ubiquitination cascade marks the substrate protein for degradation by the proteasome.

A GID4 inhibitor, such as PFI-7, functions by binding to the substrate recognition pocket of GID4, thereby preventing the binding of Pro/N-degron-containing substrates.[6][8] This antagonism of substrate recognition can be a valuable tool to elucidate the biological functions of the CTLH complex and its substrates. Furthermore, potent GID4 binders can serve as a foundational component for the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which could potentially hijack the CTLH complex to degrade neo-substrates of therapeutic interest.[9]



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Caption: GID4 signaling pathway and the mechanism of inhibition by PFI-7.

Discovery of PFI-7: A Chemical Probe for GID4

The discovery of PFI-7 was the result of a collaborative effort between Pfizer and the Structural Genomics Consortium (SGC).[10] The process began with a high-throughput screening

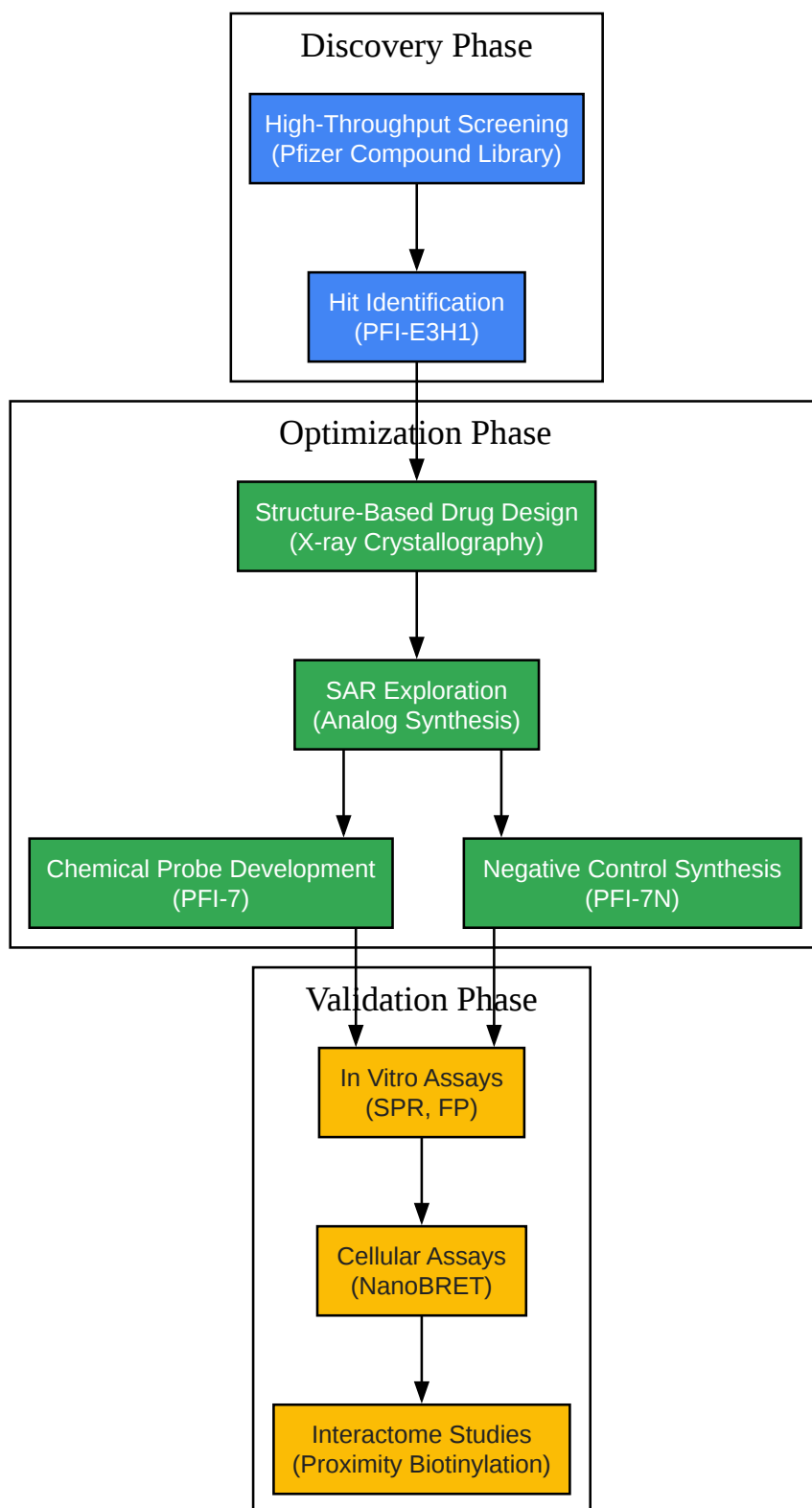
campaign to identify initial hits, followed by structure-based drug design (SBDD) to optimize potency and drug-like properties.^[4]

Initial Hit Identification

The initial discovery efforts involved screening Pfizer's extensive compound library.^[4] This led to the identification of a moderately potent "E3 Handle" compound, PFI-E3H1 (also referred to as compound 7), which exhibited a dissociation constant (KD) of 0.5 μ M in a Surface Plasmon Resonance (SPR) binding assay.^[4]

Structure-Based Drug Design and Optimization

With the initial hit PFI-E3H1 in hand, a structure-based drug design approach was employed to enhance the binding affinity and cellular activity. Co-crystal structures of early compounds bound to GID4 provided key insights into the ligand-binding interactions within the substrate recognition pocket.^{[4][9]} This structural information guided the synthesis of a library of analogs to probe the structure-activity relationship (SAR).^[4] This optimization campaign led to the development of PFI-7 (compound 9 in the discovery series), which demonstrated a significantly improved binding affinity and desirable characteristics for a chemical probe.^[4] A structurally similar but inactive analog, PFI-7N (compound 10), was also developed as a negative control.^[4]



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Caption: Experimental workflow for the discovery and validation of PFI-7.

Quantitative Data Summary

The following tables summarize the key quantitative data for PFI-7 and related compounds.

Table 1: In Vitro Binding Affinity and Cellular Target Engagement

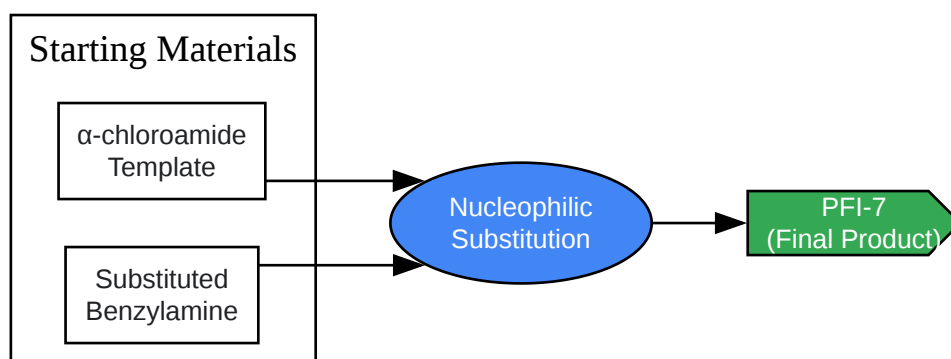
Compound	Target	Assay	KD (μM)	IC50/EC50 (μM)	Reference
PFI-7	GID4	SPR	0.08	-	[10] [11]
PFI-7	GID4	NanoBRET	-	0.6	[10] [11]
PFI-E3H1	GID4	SPR	0.5	-	[4]
PFI-7N	GID4	SPR	5	-	[10] [11]

Table 2: Data from Fragment-Based and DEL Screening

Compound ID	Discovery Method	Kd (μM)	Cellular EC50 (nM)	Reference
16	NMR Fragment Screen	110	-	[6] [12]
67	NMR Fragment Screen	17	-	[6] [12]
88	DNA-Encoded Library (DEL)	5.6	558	[6] [9] [12]

Synthesis of PFI-7

The synthesis of PFI-7 and its analogs was achieved through a robust synthetic strategy that allowed for the exploration of the SAR around the N-terminal binding site of GID4.[\[4\]](#) The general approach involved the reaction of various primary benzylamines with an α-chloroamide template.[\[4\]](#)



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Caption: Generalized synthetic scheme for PFI-7.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR assays were utilized to determine the binding kinetics and affinity (KD) of the compounds to GID4. In a typical experiment, purified GID4 protein is immobilized on a sensor chip. The compound of interest is then flowed over the chip at various concentrations. The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time. These data are then fitted to a binding model to calculate the association (k_{on}) and dissociation (k_{off}) rate constants, from which the KD is derived.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay was employed to confirm target engagement in a cellular context.[10] [11] This assay measures the binding of a compound to a target protein within living cells. The GID4 protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to GID4 is used as the energy acceptor. In the absence of a competing compound, the binding of the tracer to the NanoLuc-GID4 fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). When a test compound is introduced, it competes with the tracer for binding to GID4, leading to a decrease in the BRET signal. The concentration-dependent inhibition of the BRET signal is used to determine the cellular EC50 of the compound.

Proximity-Dependent Biotinylation (BioID)

To identify the interacting partners of GID4 in a cellular environment, proximity-dependent biotinylation (BioID) followed by mass spectrometry was used.[1] In this method, GID4 is fused to a promiscuous biotin ligase (BioID2). When expressed in cells and in the presence of biotin, proteins in close proximity to the GID4-BioID2 fusion protein are biotinylated. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry. The use of PFI-7 in these experiments allows for the identification of interactors that are displaced by the inhibitor, thus confirming that their interaction is mediated by the substrate-binding pocket of GID4.[8]

Conclusion

The discovery of PFI-7 represents a significant advancement in the study of the GID4 and the CTLH E3 ligase complex.[1] This potent and selective chemical probe, along with its corresponding negative control, provides the scientific community with valuable tools to investigate the biological roles of GID4-mediated protein degradation.[4] The detailed understanding of its discovery and synthesis, as outlined in this whitepaper, serves as a foundation for further research into the therapeutic potential of targeting this pathway and for the development of novel targeted protein degradation strategies.

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